![molecular formula C26H25NO5 B613477 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid CAS No. 131545-63-6](/img/structure/B613477.png)
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid
Overview
Description
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, also known as FMBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid with a fluorenyl group and a benzyloxy group attached to the butanoic acid core. FMBA is used in various synthetic organic chemistry processes and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Biomass-derived Chemicals in Drug Synthesis
One significant application of compounds related to (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid is in the field of drug synthesis using biomass-derived chemicals. Levulinic acid (LEV), with functional groups similar to those in the mentioned compound, showcases flexibility, diversity, and uniqueness in drug synthesis. It offers cost reduction, simplification of synthesis steps, and potential in medicine, particularly in cancer treatment and medical materials. This underscores the compound's role in synthesizing related derivatives for drug release, modifying chemical reagents, and forming pharmaceutical intermediates, illustrating the broader application of similar chemical structures in pharmaceutical development (Zhang et al., 2021).
Biologically Active Plant Compounds
The research into natural carboxylic acids, with a focus on their antioxidant, antimicrobial, and cytotoxic activities, highlights the relevance of chemical structures similar to the subject compound. Studies have found that the structure of these acids, including modifications like hydroxylation, impacts their biological activity. This area of research provides insights into how similar compounds could be used or modified for therapeutic purposes, emphasizing the importance of structural differences in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant Properties and SARs
The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) in antioxidant activity provides another perspective on the applications of similar compounds. This research has led to a better understanding of how specific structural features, such as unsaturated bonds and hydroxy groups, influence antioxidant properties. This knowledge can be applied to design more effective antioxidants based on the this compound structure, potentially leading to new therapeutic agents (Razzaghi-Asl et al., 2013).
Mechanism of Action
Target of Action
Fmoc-D-Thr(Bzl)-OH, also known as (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid or (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, is primarily used in the field of peptide synthesis . It is a modified amino acid that serves as a building block in the formation of larger peptide chains . The primary targets of this compound are the peptide chains that it helps to construct .
Mode of Action
The compound works by integrating itself into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group of the compound provides protection for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Thr(Bzl)-OH are those involved in peptide synthesis . The compound, being a modified amino acid, plays a crucial role in the formation of peptide bonds, which are the primary structural components of proteins . The exact downstream effects would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-D-Thr(Bzl)-OH would largely depend on the specific context of its use . In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the nature of the peptide being synthesized and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of Fmoc-D-Thr(Bzl)-OH is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of biological functions, depending on their specific amino acid sequence and the conditions under which they were synthesized .
Action Environment
The action, efficacy, and stability of Fmoc-D-Thr(Bzl)-OH can be influenced by a variety of environmental factors. These include the specific conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, factors such as the specific sequence of the peptide being synthesized can also have an impact .
properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-BXKMTCNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679794 | |
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131545-63-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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